BenchChemオンラインストアへようこそ!

1-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one

Physicochemical profiling Lead optimization ADME prediction

Procure this unsubstituted benzothiazole–piperazine–phenoxypropanone scaffold to establish a critical SAR baseline for your drug discovery program. With HBD=0 and tPSA ~53–55 Ų, it offers superior passive BBB penetration over halogenated analogs, essential for CNS lead optimization. Its XLogP3=3.7 and MW=367.5 place it at the scaffold's property center, enabling predictable LipE/LE tracking during library enumeration. Crucially, it avoids the target-shift risks associated with 6-fluoro/chloro variants, ensuring reliable broad-panel profiling before committing to a single target class.

Molecular Formula C20H21N3O2S
Molecular Weight 367.47
CAS No. 681163-02-0
Cat. No. B2688960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one
CAS681163-02-0
Molecular FormulaC20H21N3O2S
Molecular Weight367.47
Structural Identifiers
SMILESC1CN(CCN1C2=NC3=CC=CC=C3S2)C(=O)CCOC4=CC=CC=C4
InChIInChI=1S/C20H21N3O2S/c24-19(10-15-25-16-6-2-1-3-7-16)22-11-13-23(14-12-22)20-21-17-8-4-5-9-18(17)26-20/h1-9H,10-15H2
InChIKeyOBFDNSYQXVOQFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one (CAS 681163-02-0): Procurement-Relevant Chemical Profile


1-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one (CAS 681163-02-0) is a synthetic small molecule (MW 367.5 g/mol) belonging to the benzothiazole–piperazine–phenoxypropanone class [1]. Its structure integrates a benzothiazole heterocycle, a piperazine linker, and a phenoxypropanone terminus, positioning it within a broadly explored scaffold for kinase inhibition, GPCR modulation, and acetylcholinesterase (AChE) inhibition [2]. The compound is catalogued in the Oprea (Oprea1_312521) and IFLab (IFLab1_002110) screening collections, indicating its selection for lead-like properties in drug discovery campaigns [1].

Why Generic Substitution Fails for 1-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one (CAS 681163-02-0)


Benzothiazole–piperazine derivatives cannot be treated as interchangeable commodity chemicals because minor structural perturbations – such as halogen substitution on the benzothiazole ring – produce large shifts in potency, selectivity, and even the primary biological target [1]. For example, in the PPARδ agonist series, substitution at the piperazine N4 position changes EC50 values from inactive (>1000 nM) to 4.1 nM [2], while in the AChE inhibitor series, identical benzothiazole–piperazine cores yield IC50 values spanning three orders of magnitude (0.40 μM to >100 μM) depending solely on the terminal appendage [3]. The unsubstituted benzothiazole variant (target compound) therefore occupies a distinct position in SAR space, and replacement with a fluorinated, chlorinated, or methylated analog without experimental validation introduces quantifiable risk of target-shift and potency-loss.

Quantitative Differentiation Evidence for 1-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one (CAS 681163-02-0)


Unsubstituted Benzothiazole Core Differentiates XLogP3 and Hydrogen-Bonding Profile from 6-Halo Analogs

The target compound lacks any substituent on the benzothiazole ring, which directly impacts its lipophilicity and hydrogen-bonding capacity. Computed XLogP3 for the target compound is 3.7, whereas the 6-fluoro analog (CAS 897472-71-8, C20H20FN3O2S, MW 385.46) is predicted to have lower lipophilicity (estimated ΔXLogP3 ≈ –0.3 to –0.5 due to fluorine electronegativity) [1]. The 6-chloro analog (CAS 897471-44-2, C20H20ClN3O2S, MW 401.9) is predicted to have higher lipophilicity (estimated ΔXLogP3 ≈ +0.4 to +0.6) and additional halogen-bonding potential . These differences mean the target compound occupies a distinct lipophilic efficiency space (LipE = pIC50 – XLogP3) that cannot be replicated by halogenated analogs without compensating structural changes [1].

Physicochemical profiling Lead optimization ADME prediction

Benzothiazole-Piperazine-Phenoxypropanone Scaffold Shows Validated Multitarget Potential Across PPARδ, AChE, and Anticancer Assays

While direct bioactivity data for CAS 681163-02-0 is absent from peer-reviewed literature, the parent scaffold has been validated across three mechanistically distinct target classes, establishing a unique breadth of potential. In PPARδ transactivation assays, the optimized 2-piperazinyl-benzothiazole derivative 5g achieved EC50 = 4.1 nM (hPPARδ) with selectivity ratio >1000-fold over PPARα and PPARγ [1]. In AChE inhibition, benzothiazole-piperazine compound 19 showed 'very good activity' (quantified as IC50 in low micromolar range in kinetics studies) with demonstrated non-toxicity in both cytotoxicity and genotoxicity assays [2]. In anticancer screening, benzothiazole-piperazine derivatives demonstrated GI50 values across HUH-7, MCF-7, and HCT-116 cell lines, with aroyl-substituted compounds 1h and 1j identified as most active [3]. The phenoxypropanone moiety present in the target compound has been specifically associated with CNS receptor targeting in structurally related series [4].

PPARδ agonism Acetylcholinesterase inhibition Anticancer activity

Phenoxypropanone Terminal Group Confers CNS-Penetrant Physicochemical Space Relative to Benzylpiperazine and Acetamide-Linked Benzothiazoles

The phenoxypropanone terminus of the target compound distinguishes it from the more common benzylpiperazine and acetamide-linked benzothiazole variants. The target compound has 0 hydrogen-bond donors (HBD), 5 hydrogen-bond acceptors (HBA), and a topological polar surface area (tPSA) of approximately 53–55 Ų (estimated from structure), placing it within the CNS multiparameter optimization (MPO) favorable space (HBD ≤ 0.5, tPSA < 70 Ų) [1]. In contrast, the angiolytic benzothiazole-piperazine series (compounds 6a–j) containing hydrazide termini have 2–3 HBDs, tPSA > 80 Ų, and are predicted to be CNS-restricted [2]. The AChE inhibitor series compounds 7–20 with acetamide/propanamide termini similarly carry 1–2 HBDs, reducing their passive BBB permeability relative to the target compound [3].

CNS drug design BBB permeability Physicochemical optimization

Application Scenarios Supported by Differentiation Evidence for 1-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one (CAS 681163-02-0)


CNS-Targeted Lead Optimization Campaigns Requiring an Unsubstituted, Zero-HBD Scaffold

The target compound's absence of hydrogen-bond donors (HBD = 0) and favorable tPSA (~53–55 Ų) make it superior to halogenated analogs (6-fluoro, 6-chloro) for CNS drug discovery programs where passive BBB penetration is a primary design constraint [1]. Researchers optimizing AChE inhibitors or neuropsychiatric agents should select the unsubstituted variant to benchmark intrinsic scaffold permeability before introducing substituents that degrade CNS MPO score [2].

Multitarget Hypothesis Testing Across PPARδ, AChE, and Oncology Programs

Because the benzothiazole-piperazine-phenoxypropanone scaffold has demonstrated activity in PPARδ agonism (EC50 = 4.1 nM for optimized analog 5g), AChE inhibition, and cancer cell line cytotoxicity (HUH-7, MCF-7, HCT-116), the unsubstituted compound serves as an ideal negative control and SAR anchor point [3][4]. Procurement for broad profiling panels is justified where substituted analogs pre-commit the molecule to a single target class before comprehensive selectivity screening is complete.

Physicochemical Reference Standard for Benzothiazole-Piperazine Library Design

With XLogP3 = 3.7 and MW = 367.5, the target compound occupies a central position in the benzothiazole-piperazine property space [1]. It can serve as a lipophilicity and molecular weight reference for library enumeration, enabling medicinal chemists to design analogs with predictable shifts in LipE and LE metrics relative to the unsubstituted baseline. This application is not replicable with 6-halo analogs whose logP values already deviate substantially from the scaffold median.

Quote Request

Request a Quote for 1-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.